Bet BD2-IN-1
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Overview
Description
Bet BD2-IN-1 is a potent and selective inhibitor of the bromodomain and extraterminal (BET) protein family, specifically targeting the second bromodomain (BD2). BET proteins, including BRD2, BRD3, BRD4, and BRDT, play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. This compound has shown significant potential in research related to inflammatory diseases, cancer, and other conditions where BET proteins are implicated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bet BD2-IN-1 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the selectivity and potency of the compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for scalability.
Automation and Continuous Flow Chemistry: Automated systems and continuous flow reactors are employed to increase efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Bet BD2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing the compound’s properties
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halides and nucleophiles are used in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and selectivities .
Scientific Research Applications
Bet BD2-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation.
Biology: Investigated for its effects on cell differentiation, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, cancer, and other conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting BET proteins .
Mechanism of Action
Bet BD2-IN-1 exerts its effects by selectively binding to the second bromodomain (BD2) of BET proteins. This binding disrupts the interaction between BET proteins and acetylated histones, leading to changes in gene expression. The compound specifically inhibits the activation of pathways such as STAT3 and NF-κB, which are involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
JQ1: A non-selective BET inhibitor that targets both BD1 and BD2.
I-BET151: Another non-selective BET inhibitor with similar applications.
CDD-1102: A selective BD2 inhibitor with high potency and selectivity .
Uniqueness of Bet BD2-IN-1
This compound is unique due to its high selectivity for BD2 over BD1, which reduces off-target effects and enhances its therapeutic potential. This selectivity makes it particularly effective in models of inflammatory and autoimmune diseases .
Properties
Molecular Formula |
C30H30N4O2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
3-[(11-methyl-12-oxo-2,11-diazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaen-2-yl)methyl]-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C30H30N4O2/c1-32-15-13-23(14-16-32)31-29(35)22-9-5-7-20(17-22)19-34-25-11-4-3-8-21(25)18-27-28-24(30(36)33(27)2)10-6-12-26(28)34/h3-12,17-18,23H,13-16,19H2,1-2H3,(H,31,35) |
InChI Key |
GVCFSBGCJBRHFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=CC(=C2)CN3C4=CC=CC=C4C=C5C6=C(C=CC=C63)C(=O)N5C |
Origin of Product |
United States |
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